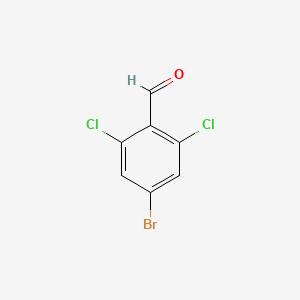

4-Bromo-2,6-dichlorobenzaldehyde

概要

説明

4-Bromo-2,6-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 6th positions, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

化学反応の分析

Types of Reactions: 4-Bromo-2,6-dichlorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.

Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.

Oxidation: The major product is 4-Bromo-2,6-dichlorobenzoic acid.

Reduction: The major product is 4-Bromo-2,6-dichlorobenzyl alcohol.

科学的研究の応用

4-Bromo-2,6-dichlorobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.

Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.

作用機序

The mechanism of action of 4-Bromo-2,6-dichlorobenzaldehyde involves its interaction with various molecular targets. The electron-withdrawing groups (bromine and chlorine) on the benzene ring enhance its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. The aldehyde group can form Schiff bases with amines, which are important in biochemical applications .

類似化合物との比較

2,4-Dichlorobenzaldehyde: Similar in structure but lacks the bromine atom at the 4th position.

4-Bromobenzaldehyde: Contains a bromine atom but lacks the chlorine atoms at the 2nd and 6th positions.

2-Bromo-4-chlorobenzaldehyde: Contains both bromine and chlorine atoms but in different positions compared to 4-Bromo-2,6-dichlorobenzaldehyde.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms at strategic positions on the benzene ring makes it a versatile intermediate for various synthetic applications .

生物活性

4-Bromo-2,6-dichlorobenzaldehyde (C7H3BrCl2O) is an organic compound notable for its unique chemical structure, which includes bromine and chlorine substituents on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C7H3BrCl2O

- Molar Mass : 253.91 g/mol

- Density : 1.798 g/cm³ at 20 °C

- Boiling Point : Approximately 296 °C (predicted)

- CAS Number : 111829-72-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One notable study reported that the compound induced apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |

| HCT116 (Colon Cancer) | 20 | ROS generation and cell cycle arrest |

Anti-inflammatory Activity

In vitro studies have also highlighted the anti-inflammatory potential of this compound. It was found to inhibit protein denaturation, a key factor in inflammation processes. The percentage inhibition at various concentrations was compared against standard anti-inflammatory drugs like diclofenac:

| Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|

| 50 | 42.85 |

| 100 | 46.42 |

| 200 | 50.00 |

| 400 | 53.57 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial activity of this compound against a panel of bacteria. The study involved disk diffusion methods and confirmed that the compound exhibited zones of inhibition significantly larger than those observed with standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 and HCT116 cell lines revealed that treatment with varying concentrations of the compound resulted in a marked decrease in cell viability. Flow cytometry analysis indicated that treated cells showed increased annexin V staining, confirming apoptotic cell death.

特性

IUPAC Name |

4-bromo-2,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYQBYXIEVCPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。